Hydrazine

説明

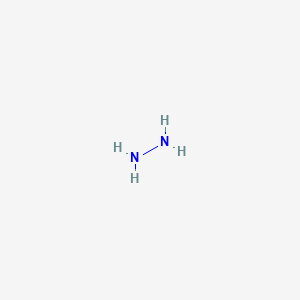

Structure

2D Structure

3D Structure

特性

IUPAC Name |

hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2/c1-2/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKJQQAXSVQMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2H4, H4N2, Array, H2NNH2 | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | hydrazine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydrazine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1184-66-3 (sulfate), 13464-80-7 (sulfate[2:1]), 13464-97-6 (mononitrate), 15823-35-5 (phosphate[1:1]), 37836-27-4 (nitrate), 5341-61-7 (di-hydrochloride), 59779-45-2 (phosphate[2:1]), 634-62-8 (tartrate), 7803-57-8 (monohydrate) | |

| Record name | Hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020702 | |

| Record name | Hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

32.046 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrazine, anhydrous appears as a colorless, fuming oily liquid with an ammonia-like odor. Flash point 99 °F. Explodes during distillation if traces of air are present. Toxic by inhalation and by skin absorption. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion. Used as a rocket propellant and in fuel cells., Hydrazine, aqueous solution, with more than 37% hydrazine appears as a colorless aqueous solution. May have an ammonia-like odor. Corrosive. Irritates skin and eyes; irritation to the eyes is delayed. Toxic by ingestion and skin absorption., Hydrazine, aqueous solution, with not more than 37% hydrazine appears as a colorless aqueous solution containing a maximum of 37% hydrazine by mass. Has an ammonia-like odor. Corrosive. Contact may irritate skin and eyes. Toxic by ingestion and skin absorption., Liquid; Other Solid, Colorless, fuming, oily liquid with an ammonia-like odor; [NIOSH], Liquid, COLOURLESS FUMING OILY HYGROSCOPIC LIQUID WITH PUNGENT ODOUR., Colorless, fuming, oily liquid with an ammonia-like odor., Colorless, fuming, oily liquid with an ammonia-like odor. [Note: A solid below 36 °F.] | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/55 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

236.3 °F at 760 mmHg (EPA, 1998), 113.55 °C, Contracts on freezing. ...One gallon of commercial product weighs 8.38 lbs. ...Dissolves many inorganic substances. ...Forms an azeotropic mixture with water, boiling point (at 760 mm Hg) 120.3 °C, which contains 55 mole-% (68.5 weight-%) N2H4., BP: 56 °C at 71 mm Hg; 170 deg at 5 atm; 200 °C at 10 atm; 236 °C at 20 atm, 114 °C, 236.3 °F, 236 °F | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

125.6 °F (EPA, 1998), Emergency Response Guidebook is for "hydrazine, anhydrous." 100 °F, 52 °C (126 °F) - closed cup, 100 °F - open cup, 40 °C c.c., 125.6 °F, 99 °F | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/55 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Miscible with water /1.0X10+6 mg/L/, Very soluble in water, Miscible with methyl, ethyl, propyl, isobutyl alcohols, Very soluble in ethanol, methanol, For more Solubility (Complete) data for Hydrazine (6 total), please visit the HSDB record page., 1000 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.011 at 59 °F (EPA, 1998) - Denser than water; will sink, 1.0036 g/cu cm, Density: 1.146 at -5 °C/4 °C; 1.0253 at 0 °C/4 °C; 1.024 at 2 °C/4 °C; 1.011 at 15 °C/4 °C; 1.0036 at 25 °C/4 °C; 0.9955 at 35 °C/4 °C, White crystalline powder. MP 198 °C. Density: 1.42. Corrosive. Freely soluble in water, slightly soluble in alcohol /Hydrazine dihydrochloride/, Relative density (water = 1): 1.01, 1.01 | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 1.1 | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

14.4 mmHg at 77 °F (EPA, 1998), 14.4 [mmHg], 14.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.1, 10 mmHg | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/55 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Major impurity is water (up to 2.5%), and up to 0.2% of undefined insoluble material ... | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oily liquid, Colorless fuming, oily liquid ... (Note: A solid below 36 °F), Anhydrous hydrazine is a waxy solid. | |

CAS No. |

302-01-2 | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hydrazine-results-aeglprogram | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Hydrazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27RFH0GB4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MU6D7B58.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

36 °F (EPA, 1998), 1.54 °C, MP: 127 °C; soluble in water at 25 °C /Hydrazine monohydroiodide/, 2 °C, 36 °F | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Theoretical and Computational Chemistry of Hydrazine

Quantum Mechanical Studies

Quantum mechanical studies are essential for understanding the electronic structure and bonding within hydrazine, as well as its interactions with other molecules and surfaces. These studies often involve methods like Density Functional Theory (DFT) and ab initio calculations.

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) has been widely applied to study this compound systems, providing valuable information about its structural, electronic, and adsorption properties. DFT calculations have been used to investigate the adsorption of this compound on various metal surfaces, such as copper and nickel. Studies on copper surfaces, including Cu(100), Cu(110), and Cu(111), have shown that this compound's adsorption behavior is significantly influenced by the surface structure and the presence of defects like monatomic steps, adatoms, and vacancies. acs.orgacs.orgacs.orgresearchgate.netucl.ac.uk For instance, DFT calculations with dispersion correction (DFT-D2) revealed that this compound can bridge surface copper atoms, with the molecule adopting a twisted conformation. acs.orgacs.orgresearchgate.net The strongest adsorption energies were found on stepped surfaces, where this compound stabilizes low-coordinated copper atoms. acs.orgacs.orgresearchgate.net

DFT has also been employed to study this compound's interaction with nickel surfaces, such as Ni(110). scientific.netresearchgate.net These studies indicate that the gauche conformation of this compound is generally the most stable upon adsorption on Ni(110) at different coverages. scientific.netresearchgate.net Analysis of the electronic structure suggests that the d₂²-band of nickel and the pz orbital of this compound are primarily responsible for the bonding between the molecule and the surface. scientific.netresearchgate.net

Beyond metal surfaces, DFT has been applied to investigate this compound's interactions with other materials, such as pure and Al-defected MgO nanotubes, to assess their potential as this compound sensors. goums.ac.ir These calculations showed that Al-defected MgO nanotubes exhibit more significant changes in their electronic and optical properties upon this compound adsorption compared to pure nanotubes, suggesting enhanced sensitivity. goums.ac.ir

DFT studies have also explored the conformational landscape of this compound and its derivatives. This compound itself exhibits different conformers, primarily gauche and anti, due to rotation around the N-N bond. vaia.com Theoretical calculations, including those using DFT, are used to determine the relative stabilities and energy barriers between these conformers. vaia.comcdnsciencepub.com

DFT calculations are also instrumental in studying the electronic properties of this compound and its derivatives, such as frontier molecular orbitals (HOMO and LUMO), charge distribution, and electrostatic potential, which are crucial for understanding their reactivity and potential applications in areas like organic electronics. researchhub.com

Here is a table summarizing some DFT applications to this compound systems:

| System Studied | Key Findings | DFT Functional/Basis Set (if specified) | Source |

| This compound on Cu surfaces | Adsorption strongly depends on surface structure and defects; this compound bridges surface atoms; strongest adsorption on stepped surfaces. | DFT-D2 (PBE) | acs.orgacs.orgresearchgate.net |

| This compound on Ni(110) surface | Gauche conformation most stable upon adsorption; bonding involves Ni d₂² and this compound pz orbitals. | Not explicitly specified in snippet | scientific.netresearchgate.net |

| This compound on MgO nanotubes | Al-defected nanotubes show enhanced sensitivity to this compound adsorption. | PBE, TPSS | goums.ac.ir |

| This compound conformers | Determination of relative stabilities of gauche and anti conformers. | HF/6-31G* (for comparison) | vaia.com |

| This compound derivatives | Analysis of electronic properties (HOMO/LUMO, charge distribution) and their impact on reactivity. | B3LYP/6-31G(d,p) | researchhub.com |

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound molecules and their interactions over time, particularly in condensed phases or at interfaces. While classical MD simulations for this compound and its derivatives are noted as being still uncommon for describing vapor-liquid equilibria, ab initio molecular dynamics (AIMD) simulations have been employed to study the cooperative adsorption of this compound and water on copper surfaces. uni-paderborn.deresearchgate.netbbk.ac.uk

AIMD simulations investigating the this compound-water system adsorbed on low-index copper surfaces have revealed the significant influence of hydrogen bonding networks on adsorption behavior. researchgate.netbbk.ac.uk These simulations suggested that this compound preferentially adsorbs on the Cu(111) surface but not on the Cu(100) surface, providing a theoretical explanation for the experimentally observed shape control of copper nanoparticles synthesized using this compound as a reducing agent. researchgate.netbbk.ac.uk The binding to and acceleration of the growth of the (111) faces by this compound is proposed as a mechanism for this shape control. researchgate.netbbk.ac.uk

MD simulations have also been used to study the impact of this compound on water in pressurized water reactors, investigating dynamic properties and micro-structure under different conditions. researchgate.net These simulations showed that the presence of this compound can affect the mean square displacement (MSD) of particles in the system and influence the radial distribution functions, indicating changes in the local structure of water. researchgate.net The simulations also suggested that this compound can inhibit dissolved oxygen in water, although the inhibition is not directly proportional to the this compound concentration. researchgate.net

Molecular dynamics simulations have also been applied to study the interactions of this compound derivatives with biological targets, such as dipeptidyl peptidase-IV (DPP-IV), to assess their potential as inhibitors and validate binding modes and complex stability. nih.gov

Ab Initio Calculations of this compound Reactivity

Ab initio calculations, which are based on first principles without empirical parameters, are crucial for studying the reactivity of this compound and its reaction pathways. These methods are used to calculate energy barriers, transition states, and reaction intermediates, providing a detailed understanding of chemical transformations involving this compound.

Ab initio calculations have been used to study the decomposition of this compound in the gas phase and over catalysts like iridium. iastate.edu These studies predict various molecular and free radical reactions occurring within similar energy ranges. iastate.edu For instance, gas phase calculations indicate N-N bond breaking around 65 kcal/mol and N-H bond breaking around 81 kcal/mol. iastate.edu On an iridium catalyst model, the energy barriers for N-N and N-H bond cleavage are significantly lowered. iastate.edu

Ab initio molecular orbital theory, specifically using methods like UCCSD(T), has been employed to investigate the kinetics and mechanisms of hypergolic reactions involving this compound and nitrogen tetroxide (N₂O₄). mdpi.comresearchgate.net These calculations have shown that the spontaneous ignition can be initiated by the rapid attack of this compound by ONONO₂, an isomer of N₂O₄. mdpi.comresearchgate.net The energy barriers for these reactions have been calculated, providing insights into the rapid nature of hypergolic ignition. mdpi.comresearchgate.net

Studies on the thermochemistry of this compound and related radicals in the gas phase and aqueous solution have also been conducted using ab initio methods. acs.org These calculations provide values for bond dissociation energies, proton affinities, and heats of formation, which are essential for understanding the thermodynamics of reactions involving this compound. acs.org For example, ab initio calculations have shown that three-electron stabilization significantly influences bond dissociation energies and proton affinities in certain this compound-related radical species. acs.org The energy profiles for reactions of this compound with radicals like H• and OH• have also been studied, showing low barrier heights consistent with experimental observations of fast reaction rates. acs.org

Ab initio calculations are also used to study hydrogen abstraction reactions in this compound derivatives, providing insights into their decomposition pathways and kinetics. figshare.com

Spectroscopic and Structural Theoretical Analysis

Theoretical calculations are vital for interpreting experimental spectroscopic data and predicting the structural properties of this compound. These methods allow for the assignment of vibrational modes, calculation of NMR chemical shifts, and determination of molecular geometries.

Vibrational Spectroscopy (e.g., FTIR, Raman) Theoretical Predictions

Theoretical calculations, particularly using DFT, are extensively used to predict the vibrational spectra (FTIR and Raman) of this compound and its derivatives. primescholars.comtandfonline.comfrontiersin.orgprimescholars.comresearchgate.netikm.org.my These predicted spectra, in the form of vibrational wavenumbers and intensities, are then compared with experimental data to confirm molecular structures and assign observed peaks to specific vibrational modes. primescholars.comtandfonline.comprimescholars.comikm.org.my

DFT calculations using various functionals and basis sets have been shown to provide good agreement between calculated and experimental vibrational frequencies for this compound derivatives. primescholars.comtandfonline.comprimescholars.comikm.org.my For instance, studies on this compound derivatives have reported detailed interpretations of IR and Raman spectra based on calculated total energy distribution (TED) of normal modes. primescholars.comprimescholars.com

Theoretical predictions of vibrational spectra are also used to investigate specific molecular features, such as hydrogen bonding. frontiersin.org Changes in vibrational frequencies, like red-shifts in O-H stretching vibrations, can indicate the strengthening of hydrogen bonds in different electronic states. frontiersin.org

Early ab initio studies also contributed to understanding the vibrational spectrum of this compound, attempting to determine the magnitude of inversion barriers from spectroscopic data. cdnsciencepub.comuri.edu

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations are employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts for this compound and its derivatives. These calculations provide valuable information for structure elucidation and understanding the electronic environment of different atoms within the molecule.

DFT is commonly used to calculate ¹H and ¹³C NMR chemical shifts. scielo.brnih.govjocpr.com These calculated shifts are compared with experimental NMR data to validate theoretical models and assist in assigning signals to specific nuclei. scielo.brnih.govnih.gov Studies on this compound derivatives have shown good agreement between theoretical and experimental NMR chemical shifts. nih.gov

Theoretical calculations can also explore the factors influencing NMR chemical shifts in this compound systems, such as the effect of substituents or conformational changes. scielo.brnih.govacs.org For example, studies have investigated how the position of methyl substituents affects the ¹H and ¹³C NMR chemical shifts in this compound derivatives. scielo.brnih.gov Theoretical studies have also examined the conformational dependence of nitrogen-15 (B135050) NMR chemical shifts in hydrazines. acs.org

Calculated NMR chemical shifts, along with other theoretical parameters like atomic charges, can be used to verify reaction sites and product configurations in chemical reactions involving this compound derivatives. frontiersin.org

Here is a table summarizing some theoretical spectroscopic and structural analyses of this compound:

| Technique Applied | Theoretical Method (if specified) | Key Findings | Source |

| Vibrational Spectroscopy | DFT (B3LYP, etc.), ab initio | Prediction of IR and Raman spectra, assignment of vibrational modes, analysis of hydrogen bonding, comparison with experimental data. | primescholars.comtandfonline.comfrontiersin.orgprimescholars.comresearchgate.netikm.org.my |

| NMR Chemical Shift | DFT (B3LYP, etc.), ab initio | Prediction of ¹H, ¹³C, and ¹⁵N NMR chemical shifts, validation with experimental data, study of substituent and conformational effects. | scielo.brnih.govjocpr.comnih.govacs.orgrsc.org |

| Structural Analysis | DFT, ab initio | Determination of optimized geometries, bond lengths, bond angles, dihedral angles, conformational analysis (gauche, anti). | vaia.comcdnsciencepub.comresearchhub.comtandfonline.comjocpr.comacs.org |

Mass Spectrometry (MS) Fragmentation Pattern Simulations

Computational methods are valuable tools for simulating and interpreting the mass spectrometry fragmentation patterns of molecules like this compound. These simulations can help in identifying unknown compounds and understanding the dissociation pathways of ionized species. The Competitive Fragmentation Modeling for Metabolite Identification (CFM-ID) suite, for example, is used to simulate MS/MS spectra, including those in positive and negative mode Electrospray Ionisation (ESI) at different ionization energies. arxiv.org This process involves the ionization of the molecule, followed by the selection of stable molecule ions for fragmentation based on calculated reaction enthalpies. nih.gov The output of such simulations can include fragmentation trees, which illustrate the reaction pathways leading to the formation of observed fragment ions. nih.gov Simulated mass spectra, extracted from ab initio molecular dynamics simulations, can be compared with experimental photoionization time-of-flight (PI-TOF) mass spectra to validate computational models and understand the influence of excitation energy and mechanism on the dissociation process. acs.org Computational studies have investigated the fragmentation pathways of various compounds using methods like Density Functional Theory (DFT), which can predict the energies of proposed fragmentation reactions. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling is extensively used to investigate the reaction mechanisms involving this compound, providing detailed insights into the steps and intermediates involved.

Transition State Theory in this compound Reactions

Transition State Theory (TST) is a fundamental framework used in computational chemistry to calculate the rates of chemical reactions by examining the properties of the transition state, an activated complex at the peak of the energy barrier between reactants and products. ucl.ac.uk TST provides a basis for interpreting the pre-exponential factor in the Arrhenius equation. ucl.ac.uk Computational studies applying TST have been used to estimate the rate constants of reactions involving this compound and its derivatives. mdpi.com For instance, TST has been employed to investigate the kinetics and mechanism of spontaneous combustion reactions involving this compound and dinitrogen tetroxide, estimating the rate constant for the formation of intermediates like N₂H₃NO and HNO₃. mdpi.com TST is also utilized in microkinetic simulations to compute the reaction constants of elementary surface reactions, such as those involved in the catalytic decomposition of ammonia (B1221849) and this compound on metal surfaces. rsc.orgresearchgate.net

Reaction Pathway Elucidation using Computational Methods

Computational methods are instrumental in elucidating the detailed pathways that chemical reactions involving this compound follow. Density Functional Theory (DFT) is a widely used method for this purpose, allowing for the calculation of potential energy surfaces and the identification of intermediates and transition states. sciencepublishinggroup.comresearchgate.netacs.org Computational studies have explored various reaction pathways for this compound, including its decomposition and reactions with other molecules or surfaces. sciencepublishinggroup.comresearchgate.netarxiv.org For example, DFT calculations have been used to study the mechanism of the oxidation of this compound by iodine, identifying multiple possible reaction routes involving different numbers of steps and transition states. sciencepublishinggroup.comresearchgate.net Computational investigations have also focused on the decomposition of this compound on catalytic surfaces, revealing preferred pathways such as N-N bond scission followed by dehydrogenation. researchgate.net Furthermore, computational studies have helped to understand the mechanisms of this compound-mediated reduction reactions, such as the deoxygenation of graphene oxide, by identifying specific reaction routes and the influence of factors like temperature and the location of functional groups. arxiv.org

Electronic Structure and Reactivity

The electronic structure of this compound dictates its reactivity. Computational methods provide valuable tools for analyzing these electronic properties.

HOMO-LUMO Gap Analysis and its Implications for Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, and the energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's electronic stability and reactivity. A smaller HOMO-LUMO gap generally suggests lower kinetic stability and higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.netmdpi.com Computational studies using DFT are commonly employed to calculate the energies of the HOMO and LUMO and determine the HOMO-LUMO gap for this compound and its derivatives. researchgate.netmdpi.comasianpubs.orgresearchgate.netnanochemres.org Analysis of the HOMO and LUMO can also provide insights into the reactive sites of a molecule. researchgate.net For this compound derivatives, computational analysis has shown that the HOMO-LUMO gap can be influenced by appended groups, impacting their ability to act as hydrogen sources or their potential applications in organic electronics and photovoltaic materials. nanochemres.orgnih.gov For instance, appending a phenyl group to this compound has been shown computationally to decrease the HOMO-LUMO gap. nih.gov Studies have correlated lower HOMO-LUMO gaps with higher reactivity in catalytic applications. mdpi.com

Electrostatic Potential Mapping and Charge Distribution

Electrostatic potential (ESP) maps are valuable tools in computational chemistry for visualizing the charge distribution within a molecule and predicting its reactive sites. The ESP at a given point in space around a molecule represents the potential energy of a proton placed at that point. Regions of negative ESP indicate areas where a molecule is susceptible to electrophilic attack, typically associated with lone pairs of electrons or π systems. Conversely, positive ESP regions suggest areas prone to nucleophilic attack, often corresponding to electron-deficient atoms or polarized bonds.

For this compound, computational studies have investigated its electrostatic potential and charge distribution. This compound possesses lone pairs of electrons on each nitrogen atom. These lone pairs contribute to negative regions in the ESP map, indicating potential sites for interaction with positive charges or electrophiles. The hydrogen atoms, being less electronegative than nitrogen, typically exhibit positive ESP regions.

Studies utilizing ab initio self-consistent-field molecular orbital wave functions have examined the electrostatic potentials of this compound and its derivatives. These studies reveal negative regions of varying sizes and strengths associated with the nitrogen atoms. Analysis of the positions of the most negative potentials can provide information about the dihedral angles between the nitrogen lone pairs. For this compound, this dihedral angle is found to be close to 90°, though it can vary in substituted hydrazines depending on the nature of the substituents. amrita.edu Substituents capable of withdrawing electron density from the nitrogen lone pair regions, through resonance or induction, can slightly strengthen the central N-N bond by decreasing repulsion between the lone pairs. amrita.edu

The charge distribution in this compound can also be analyzed through atomic charges computed via various methods. These charges provide a quantitative measure of the electron distribution over the atoms in the molecule. Studies on this compound derivatives have shown that polarization effects between different functional groups significantly impact the reactivity and stability of these compounds, which can be analyzed through atomic charges and electronic density distributions.

Interactive Data Table: Computed Electrostatic Potential Minima and Atomic Charges for this compound (Illustrative Data - Specific values depend on computational method and basis set)

| Property | Value (Example) | Unit | Computational Method (Example) | Basis Set (Example) |

| Minimum Electrostatic Potential (Nitrogen) | -50 to -80 | kcal/mol | DFT/B3LYP | 6-311++G(d,p) |

| Atomic Charge (Nitrogen) | -0.5 to -0.8 | elementary charge | Mulliken or Natural Population Analysis | 6-311++G(d,p) |

| Atomic Charge (Hydrogen) | +0.2 to +0.4 | elementary charge | Mulliken or Natural Population Analysis | 6-311++G(d,p) |

Note: The values in this table are illustrative and based on typical ranges observed in computational studies. Actual values are highly dependent on the specific computational methodology employed.

Theoretical Descriptors for Catalytic Activity

Theoretical descriptors derived from computational chemistry are widely used to understand and predict the catalytic activity of this compound and reactions involving this compound. These descriptors can provide insights into the molecule's reactivity, its interaction with catalyst surfaces, and the energy barriers of reaction pathways.

One important class of descriptors relates to the electronic structure of this compound and its interaction with catalysts. For instance, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frequently used. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔG) is a descriptor for molecular stability and reactivity. nanochemres.org A smaller HOMO-LUMO gap often suggests higher reactivity.

In the context of catalytic decomposition or oxidation of this compound, understanding the bond dissociation energies (BDEs) of the N-N and N-H bonds is crucial. Theoretical calculations can provide these values, which help in elucidating the initial steps of catalytic reactions. For example, gas phase electronic structure theory calculations for this compound decomposition predict N-N bond breaking around 65 kcal/mol and N-H bond breaking around 81 kcal/mol. iastate.edu However, in the presence of a catalyst, these bond cleavage energies can be significantly lowered. iastate.edu

Adsorption energy is another key theoretical descriptor for heterogeneous catalysis. It quantifies the strength of the interaction between this compound molecules and the catalyst surface. Computational studies investigating the adsorption of this compound on metal surfaces, such as Ni(100), have shown that this compound can adsorb through one of its nitrogen atoms, with charge transfer from the this compound lone pair orbitals playing a key role in bond formation. researchgate.net

For catalytic reactions involving this compound, such as the this compound oxidation reaction (HzOR), theoretical descriptors can be used to identify promising catalyst materials and understand reaction mechanisms. Density Functional Theory (DFT) simulations have been employed to investigate the mechanism of transition metal doping in catalysts for HzOR. rsc.org In such studies, the adsorption free energy of intermediates, such as N-NH₂, has been identified as a robust descriptor for catalytic activity, showing strong correlations with the free energy of the rate-determining step. rsc.org

Furthermore, theoretical analysis can be used to model the steady-state behavior of catalytic reactors utilizing this compound decomposition, considering factors like reaction rates and temperature and concentration distributions. researchgate.netdtic.milnasa.gov

Interactive Data Table: Theoretical Descriptors for this compound Reactivity (Illustrative Data - Specific values depend on computational method and basis set)

| Descriptor | Value (Example) | Unit | Relevance to Catalysis | Computational Method (Example) | Basis Set (Example) |

| HOMO Energy | -8 to -10 | eV | Electron donating ability | DFT/B3LYP | 6-311++G(d,p) |

| LUMO Energy | 0 to 2 | eV | Electron accepting ability | DFT/B3LYP | 6-311++G(d,p) |

| HOMO-LUMO Gap | 8 to 12 | eV | Molecular stability and reactivity | DFT/B3LYP | 6-311++G(d,p) |

| N-N Bond Dissociation Energy (Gas Phase) | ~65 | kcal/mol | Energy barrier for N-N bond cleavage in gas phase decomposition | Electronic Structure Theory | (Various) |